BWA 728C
Description
BWA 728C refers to the protein product of the BWA gene in Drosophila melanogaster, identified as an alkaline ceramidase (DaCER) . Ceramidases catalyze the hydrolysis of ceramide into sphingosine and free fatty acids, critical steps in sphingolipid metabolism. DaCER shares sequence homology with human ceramidases ACER1 (35%), ACER2 (46%), and ACER3 (26%) . It localizes to the plasma membrane and Golgi apparatus in HeLa cells and exhibits optimal enzymatic activity at pH 8.0 and 35°C, with a broad pH tolerance range . In Drosophila, DaCER inactivation causes developmental delays, increased lifespan, and altered sphingolipid profiles (e.g., reduced C16 sphingosine), highlighting its role in growth and homeostasis .
Properties
CAS No. |
110540-05-1 |
|---|---|
Molecular Formula |
C9H19N |
Synonyms |
BWA 728C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Human Ceramidases
Key Findings :
- DaCER shares the highest homology with ACER2, suggesting conserved catalytic mechanisms .
- Unlike human ceramidases, DaCER operates optimally at alkaline pH, reflecting adaptation to Drosophila physiology .
Pharmacological Comparison with Ceramidase Inhibitors
Key Findings :
- This compound inactivation mirrors D-e-MAPP’s effect on C16 sphingosine but with distinct organism-level outcomes (e.g., lifespan extension vs. apoptosis) .
- Unlike LCL-464 (a known acid ceramidase inhibitor), DaCER operates in alkaline environments, limiting cross-species therapeutic applicability .
Enzymatic Kinetics
- Catalytic Efficiency : DaCER’s activity peaks at 35°C, aligning with Drosophila’s ectothermic physiology, whereas human ceramidases function optimally at 37°C .
- Substrate Range : DaCER preferentially hydrolyzes C24:1-ceramide, a feature shared with ACER3, suggesting evolutionary divergence in lipid metabolism .
Phenotypic and Metabolic Impacts
Key Insights :
- DaCER’s role in lifespan regulation contrasts with human ceramidase knockouts, underscoring species-specific sphingolipid signaling pathways .
Q & A
Q. What are the foundational methodologies for characterizing the physicochemical properties of BWA 728C in experimental settings?
To ensure reproducibility, researchers should employ standardized techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. Detailed protocols must include instrument calibration, solvent systems, and purity thresholds (e.g., ≥95% purity for biological assays). Experimental parameters should align with guidelines for reporting chemical data, including batch-to-batch variability analysis .
Q. How should researchers design dose-response studies to establish this compound's biological activity thresholds?
Use factorial experimental designs to test multiple concentrations across biologically relevant ranges. Incorporate positive and negative controls to validate assay sensitivity. Statistical tools like ANOVA or dose-response curve modeling (e.g., Hill equation) are critical for identifying EC50/IC50 values. Ensure raw datasets are archived with metadata describing experimental conditions and outlier exclusion criteria .
Q. What criteria determine the selection of appropriate in vitro models for studying this compound's mechanism of action?
Prioritize cell lines with well-characterized target pathways (e.g., CRISPR-validated knockouts for receptor studies). Include orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to confirm specificity. Document cell culture conditions (passage number, media composition) to mitigate batch effects .
Advanced Research Questions
Q. How can researchers reconcile contradictions between this compound's in vitro potency and in vivo pharmacokinetic performance?
Conduct systematic ADME (absorption, distribution, metabolism, excretion) profiling, including plasma protein binding assays and microsomal stability tests. Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability. Cross-validate findings with species-specific metabolite identification via LC-MS/MS .
Q. What strategies are effective for optimizing this compound's chromatographic separation in complex biological matrices?
Develop gradient elution protocols using columns with sub-2µm particles (e.g., UPLC) to enhance resolution. Validate recovery rates via spike-and-recovery experiments in relevant biofluids (e.g., plasma, cerebrospinal fluid). Include internal standards to correct for matrix effects and ion suppression in mass spectrometry .
Q. How should researchers address variability in this compound's synthetic yield across laboratory settings?
Implement quality-by-design (QbD) principles to identify critical process parameters (e.g., temperature, catalyst loading). Use design-of-experiments (DoE) software to optimize reaction conditions. Document deviations in synthetic routes and conduct robustness testing under edge-of-failure conditions .
Q. What computational approaches are suitable for predicting this compound's off-target interactions in silico?
Combine molecular docking (e.g., AutoDock Vina) with machine learning-based toxicity prediction platforms (e.g., DeepTox). Validate hits using biophysical methods like surface plasmon resonance (SPR). Cross-reference results with publicly available chemogenomic databases (e.g., ChEMBL) to prioritize high-risk targets .
Methodological and Data Integrity Considerations
Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound?
Pre-register study protocols on platforms like Open Science Framework (OSF) to mitigate publication bias. Report effect sizes with confidence intervals rather than binary significance metrics. Archive raw datasets, including failed experiments, in FAIR-compliant repositories (e.g., Zenodo) .
Q. What frameworks support the integration of this compound's research findings with existing literature?
Perform systematic reviews using PRISMA guidelines to map knowledge gaps. Use citation management tools (e.g., Zotero) to track relationships between studies. Annotate contradictory findings in structured formats (e.g., SWOT analysis tables) to guide hypothesis refinement .
Q. How should researchers handle ethical considerations in this compound studies involving human-derived samples?
Obtain institutional review board (IRB) approval for biospecimen usage, specifying consent protocols and data anonymization methods. Adhere to GDPR or HIPAA standards for sensitive data storage. Include ethics statements in publications, detailing compliance with the Declaration of Helsinki .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
